PDE2 Enzyme Inhibition: Cross-Class Comparison with a Structurally Related Phenoxyacetamide-Derived Inhibitor
No direct PDE2 IC50 data are publicly available for the target compound. A structurally analogous phenoxyacetamide-bearing compound recorded in BindingDB (BDBM50518553, CHEMBL4453746) shows an IC50 of 310 nM against PDE2 of unknown origin [1]. This provides a benchmark for the phenoxyacetamide-imidazopyridine chemotype but cannot be directly attributed to the target compound. By comparison, BML-288, a distinct chemical series, inhibits PDE2 with an IC50 of 40 nM (approximately 7.8‑fold more potent than the chemotype benchmark), while EHNA exhibits an IC50 range of 0.8–5.5 µM . In the absence of direct comparator data for the target compound, any claim of PDE2 inhibitory advantage remains unvalidated.
| Evidence Dimension | PDE2 inhibition IC50 |
|---|---|
| Target Compound Data | Not directly measured |
| Comparator Or Baseline | Chemotype-related phenoxyacetamide-PDE2 inhibitor: IC50 = 310 nM (BDBM50518553); BML-288: IC50 = 40 nM; EHNA: IC50 = 0.8–5.5 µM |
| Quantified Difference | N/A (target compound data absent); chemotype benchmark is 7.8‑fold less potent than BML-288 and 2.6‑ to 18‑fold more potent than EHNA |
| Conditions | Fluorescence polarization or liquid scintillation assays using [3H]cAMP or [3H]cGMP substrate [1] |
Why This Matters
For PDE2-targeted projects, the 310 nM chemotype benchmark suggests potential utility, but only direct head-to-head measurement of the target compound can confirm whether its potency exceeds or approaches that of BML-288 (40 nM), which remains a more potent known PDE2 inhibitor in a different chemical series.
- [1] BindingDB. BDBM50518553 – CHEMBL4453746: Affinity Data IC50: 310 nM for PDE2 (unknown origin). https://ww.w.bindingdb.org (accessed 2026-05-12). View Source
